

(R)-3,3-Dimethyl-2-butanol physical properties and specifications

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Compound of Interest

Compound Name: (R)-3,3-Dimethyl-2-butanol

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(R)-3,3-Dimethyl-2-butanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifications, and analytical methodologies for **(R)-3,3-Dimethyl-2-butanol**. This chiral alcohol is a valuable building block in asymmetric synthesis and is of interest to researchers in pharmaceutical development and organic chemistry.

Core Physical and Chemical Properties

(R)-3,3-Dimethyl-2-butanol, also known as (R)-pinacolyl alcohol, is a colorless to pale yellow liquid.^[1] It is a chiral secondary alcohol with a molecular formula of $C_6H_{14}O$ and a molecular weight of 102.17 g/mol.^[2]

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ O	[3][4]
Molecular Weight	102.17 g/mol	[2]
CAS Number	1572-96-9	[1]
Appearance	Colorless to pale yellow clear liquid	[1]
Boiling Point	117.81 °C to 121 °C	[1][5]
Melting Point	Approximately 4.8 °C to 5.6 °C	[5][6]
Density	Approximately 0.812 g/mL at 25 °C	[5][7]
Solubility	Soluble in alcohol and ethyl ether. Limited solubility in water (20.3 to 23.7 g/L at 25 °C).	[1][3]
Refractive Index	Approximately 1.4148 at 20 °C	[3]
Vapor Pressure	8.47 to 8.81 mmHg at 25 °C	[1][6]
Flash Point	> 28.90 °C (closed cup)	[1][6]
logP (o/w)	1.388 to 1.48	[1][3]

Specifications and Safety

(R)-3,3-Dimethyl-2-butanol is typically available in purities of 95% or greater.[1] It is classified as a flammable liquid and vapor.[6][8]

Specification	Details	Reference(s)
Typical Purity	≥ 95%	[1]
Common Impurities	Isomeric impurities may include other C6 alcohols such as 2,3-dimethyl-2-butanol and various hexanols. The corresponding (S)-enantiomer is a potential chiral impurity.	[9]
Storage	Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed.	[8][10]
InChI Key	DFOXKPDFWGNLJU-RXMQYKEDSA-N	[4]
SMILES	C--INVALID-LINK--O	[4]

Safety Summary: **(R)-3,3-Dimethyl-2-butanol** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[8] It may cause skin and eye irritation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Toxicological Data

Limited toxicological data is available for 3,3-dimethyl-2-butanol (racemic mixture). The following values have been reported:

Route of Exposure	Species	Value
Inhalation (LC50)	Rat	15000 mg/m ³
Dermal (LD50)	Rat	3100 mg/kg

Experimental Protocols

Detailed, validated experimental protocols for the analysis of **(R)-3,3-Dimethyl-2-butanol** are not widely published. The following are representative methodologies based on the analysis of similar chiral alcohols.

Gas Chromatography (GC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of **(R)-3,3-Dimethyl-2-butanol** by separating the (R) and (S) enantiomers.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Chiral capillary column (e.g., CP Chirasil-DEX CB or similar cyclodextrin-based column).

Methodology:

- Sample Preparation: Prepare a dilute solution of **(R)-3,3-Dimethyl-2-butanol** in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature that allows for the elution of both enantiomers (e.g., 150 °C).
 - Injection Volume: 1 µL
 - Split Ratio: Adjust as needed for optimal peak shape and intensity (e.g., 50:1).
- Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times. Calculate the enantiomeric excess (% ee) using the peak areas of the

two enantiomers.

Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a sample of **(R)-3,3-Dimethyl-2-butanol** using an internal standard.

Instrumentation:

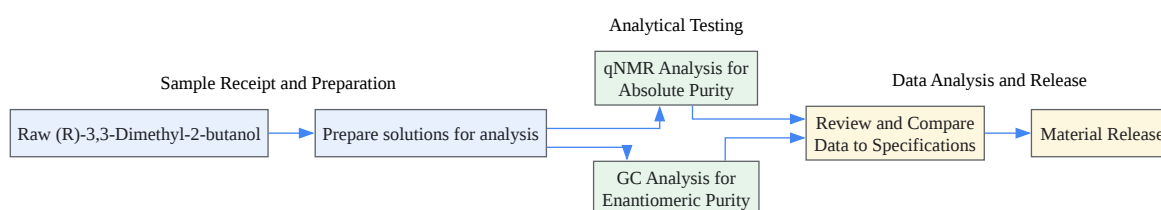
- NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.

Methodology:

- Sample Preparation:
 - Accurately weigh a known amount of the **(R)-3,3-Dimethyl-2-butanol** sample into a vial.
 - Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte peaks.
 - Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all protons.
 - Ensure a high signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the spectrum with appropriate phasing and baseline correction.

- Integrate a well-resolved signal from the analyte and a signal from the internal standard.
- Calculate the purity of the analyte using the following formula, accounting for the number of protons contributing to each integrated signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualizations



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Caption: A conceptual workflow for the quality control of **(R)-3,3-Dimethyl-2-butanol**.

Pharmacological and Signaling Pathway Information

Currently, there is a lack of publicly available information regarding the specific pharmacological activity and signaling pathway interactions of **(R)-3,3-Dimethyl-2-butanol**. Its primary application appears to be as a chiral building block in the synthesis of other molecules. Chiral secondary alcohols, in general, are important intermediates in the synthesis of various pharmaceuticals. However, direct biological data for **(R)-3,3-Dimethyl-2-butanol** is not readily available in the scientific literature. Further research would be required to elucidate any potential biological effects.

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